molecular formula C10H14ClN5 B1402611 1-Methyl-3-(pyrrolidin-3-yl)-1H-pyrazolo[3,4-b]pyrazine hydrochloride CAS No. 1361116-01-9

1-Methyl-3-(pyrrolidin-3-yl)-1H-pyrazolo[3,4-b]pyrazine hydrochloride

Cat. No.: B1402611
CAS No.: 1361116-01-9
M. Wt: 239.7 g/mol
InChI Key: KRLZKYDBNJBEMJ-UHFFFAOYSA-N
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Description

1-Methyl-3-(pyrrolidin-3-yl)-1H-pyrazolo[3,4-b]pyrazine hydrochloride is a heterocyclic compound that belongs to the class of pyrazolopyridines. . The structure of this compound consists of a pyrazolo[3,4-b]pyrazine core with a methyl group at the 1-position and a pyrrolidin-3-yl group at the 3-position, forming a hydrochloride salt.

Preparation Methods

The synthesis of 1-Methyl-3-(pyrrolidin-3-yl)-1H-pyrazolo[3,4-b]pyrazine hydrochloride can be achieved through various synthetic routes. One common method involves the cyclization of a preformed pyrazole with a pyridine derivative . The reaction conditions typically include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process. Industrial production methods may involve multi-step synthesis, starting from readily available starting materials and employing large-scale reaction setups to ensure high yield and purity .

Chemical Reactions Analysis

1-Methyl-3-(pyrrolidin-3-yl)-1H-pyrazolo[3,4-b]pyrazine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Biological Activity

1-Methyl-3-(pyrrolidin-3-yl)-1H-pyrazolo[3,4-b]pyrazine hydrochloride is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-b]pyrazine core with a methyl group and a pyrrolidine substituent. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical formulations.

Property Details
IUPAC Name This compound
CAS Number 1361116-01-9
Molecular Formula C₁₁H₁₆ClN₄
Molecular Weight 275.18 g/mol

Research indicates that this compound acts primarily as a soluble guanylyl cyclase (sGC) activator , which plays a crucial role in regulating vascular tone and blood pressure. By promoting vasodilation, it shows potential for treating cardiovascular diseases such as hypertension . Additionally, it may inhibit specific protein kinases involved in cancer progression and inflammatory responses, suggesting its utility in oncology and inflammatory diseases .

Cardiovascular Effects

The activation of sGC by this compound leads to increased levels of cyclic GMP (cGMP), which mediates vasodilation. This mechanism has been linked to potential therapeutic effects in managing conditions like hypertension .

Anticancer Potential

Similar compounds have demonstrated activity against various cancer cell lines by inhibiting pathways critical for tumor growth. For instance, studies on pyrazole derivatives have shown promising results in inhibiting BRAF(V600E) mutations associated with certain cancers . The specific interactions of this compound with cancer-related kinases warrant further investigation.

Anti-inflammatory Activity

In addition to its cardiovascular and anticancer properties, the compound has been noted for its anti-inflammatory effects. It may modulate the production of pro-inflammatory cytokines, contributing to its potential therapeutic applications in inflammatory diseases .

Research Findings

Several studies have explored the biological activity of related pyrazole compounds, providing insights into their mechanisms and therapeutic potentials:

  • Case Study 1 : A series of pyrazole derivatives were tested for their cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that specific substitutions on the pyrazole ring enhanced cytotoxicity and led to significant synergistic effects when combined with doxorubicin .
  • Case Study 2 : Research on pyrazole-based compounds demonstrated their inhibitory activity against xanthine oxidase (XO), an enzyme linked to oxidative stress and inflammation. Compounds exhibited moderate inhibitory effects with IC50 values around 72 μM .

Properties

IUPAC Name

1-methyl-3-pyrrolidin-3-ylpyrazolo[3,4-b]pyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5.ClH/c1-15-10-9(12-4-5-13-10)8(14-15)7-2-3-11-6-7;/h4-5,7,11H,2-3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLZKYDBNJBEMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CN=C2C(=N1)C3CCNC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Methyl-3-(pyrrolidin-3-yl)-1H-pyrazolo[3,4-b]pyrazine hydrochloride
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1-Methyl-3-(pyrrolidin-3-yl)-1H-pyrazolo[3,4-b]pyrazine hydrochloride
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1-Methyl-3-(pyrrolidin-3-yl)-1H-pyrazolo[3,4-b]pyrazine hydrochloride
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1-Methyl-3-(pyrrolidin-3-yl)-1H-pyrazolo[3,4-b]pyrazine hydrochloride
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